2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with ethylene oxide to form 2-(cyclopropylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(cyclopropylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized for large-scale synthesis, involving stringent quality control measures to maintain the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfonamides.
Scientific Research Applications
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride: A similar compound with a slightly different structure and molecular weight of 198.67 g/mol.
2-(Cyclopropylmethoxy)ethane-1-sulfonamide: Another related compound with different functional groups and applications.
Uniqueness
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride stands out due to its unique combination of reactivity and selectivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H15ClO4S |
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Molecular Weight |
242.72 g/mol |
IUPAC Name |
2-[2-(cyclopropylmethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c9-14(10,11)6-5-12-3-4-13-7-8-1-2-8/h8H,1-7H2 |
InChI Key |
AWFRVCUCBGODDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
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